molecular formula C15H13F6N5O2 B4845108 N2-(PROP-2-EN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE

N2-(PROP-2-EN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B4845108
M. Wt: 409.29 g/mol
InChI Key: RNLCDQWXFGRORE-UHFFFAOYSA-N
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Description

N2-(PROP-2-EN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of trifluoroethoxy and trifluoromethoxy groups, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(PROP-2-EN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate nitrile and amine precursors under acidic or basic conditions.

    Introduction of the trifluoroethoxy and trifluoromethoxy groups: These groups can be introduced via nucleophilic substitution reactions using corresponding trifluoromethylating agents.

    Alkylation: The prop-2-en-1-yl group can be introduced through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-(PROP-2-EN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethoxy and trifluoromethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N2-(PROP-2-EN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N2-(PROP-2-EN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The trifluoroethoxy and trifluoromethoxy groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N2-(PROP-2-EN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE
  • N-(PROP-2-YN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE
  • N-(PROP-2-EN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The unique combination of trifluoroethoxy and trifluoromethoxy groups in this compound imparts distinct chemical and biological properties. These groups enhance its stability, binding affinity, and overall reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-N-prop-2-enyl-6-(2,2,2-trifluoroethoxy)-2-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F6N5O2/c1-2-7-22-11-24-12(26-13(25-11)27-8-14(16,17)18)23-9-3-5-10(6-4-9)28-15(19,20)21/h2-6H,1,7-8H2,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLCDQWXFGRORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=N1)OCC(F)(F)F)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F6N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-(PROP-2-EN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 2
Reactant of Route 2
N2-(PROP-2-EN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 3
Reactant of Route 3
N2-(PROP-2-EN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 4
Reactant of Route 4
N2-(PROP-2-EN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 5
Reactant of Route 5
N2-(PROP-2-EN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 6
Reactant of Route 6
N2-(PROP-2-EN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE

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